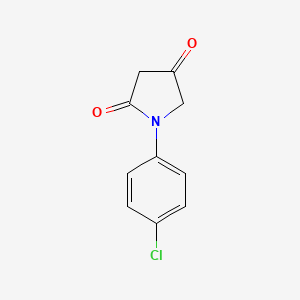

1-(4-Chlorophenyl)pyrrolidine-2,4-dione

CAS No.: 114473-83-5

Cat. No.: VC4783657

Molecular Formula: C10H8ClNO2

Molecular Weight: 209.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 114473-83-5 |

|---|---|

| Molecular Formula | C10H8ClNO2 |

| Molecular Weight | 209.63 |

| IUPAC Name | 1-(4-chlorophenyl)pyrrolidine-2,4-dione |

| Standard InChI | InChI=1S/C10H8ClNO2/c11-7-1-3-8(4-2-7)12-6-9(13)5-10(12)14/h1-4H,5-6H2 |

| Standard InChI Key | MMWJVXLNIILJGW-UHFFFAOYSA-N |

| SMILES | C1C(=O)CN(C1=O)C2=CC=C(C=C2)Cl |

Introduction

Key Findings

1-(4-Chlorophenyl)pyrrolidine-2,4-dione (CAS 114473-83-5) is a heterocyclic organic compound featuring a pyrrolidine backbone substituted with two ketone groups at positions 2 and 4 and a 4-chlorophenyl moiety at position 1. With a molecular formula of and a molecular weight of 209.63 g/mol , this compound has garnered attention in synthetic chemistry and pharmacological research due to its structural uniqueness and potential bioactivity. While direct pharmacological data remain limited, its derivatives and structural analogs demonstrate antimicrobial, anticancer, and enzyme-inhibitory properties, positioning it as a scaffold for drug development .

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s structure consists of a five-membered pyrrolidine ring with two ketone groups () at positions 2 and 4. The 4-chlorophenyl substituent at position 1 introduces aromaticity and electronic effects, influencing reactivity and intermolecular interactions. Key structural features include:

-

Hybridization: The pyrrolidine ring adopts a non-planar conformation, with sp³ hybridization at nitrogen and sp² at carbonyl carbons.

Spectroscopic and Computational Data

-

Predicted Collision Cross Section (CCS): Ranges from 141.3 Ų () to 155.1 Ų () .

-

LogP: Estimated at 3.26, indicating moderate lipophilicity .

-

Hydrogen Bond Acceptors: 3, contributing to solubility in polar solvents .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 209.63 g/mol | |

| Density | Not reported | – |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| LogP | 3.26 | |

| Polar Surface Area | 49 Ų |

Synthetic Pathways and Optimization

Conventional Synthesis

The compound is synthesized via a two-step process:

-

Succinyl Chloride Formation: Succinic acid reacts with thionyl chloride () to form succinyl chloride .

-

N-Acylation: Reaction of succinyl chloride with 4-chloroaniline in benzene yields the target compound after HCl evolution .

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to reduce reaction times. For example, coupling succinyl chloride with 4-chloroaniline under microwave conditions at 40–45°C for 30 minutes improves yields to 76% .

Derivative Synthesis

The compound serves as a precursor for bioactive derivatives:

-

Schiff Bases: Condensation with aldehydes (e.g., 4-hydroxybenzaldehyde) forms bis-benzylidene derivatives .

-

Heterocyclic Hybrids: Reaction with thiadiazoles or hydrazine yields hybrids with enhanced antimicrobial activity .

Chemical Reactivity and Functionalization

Ketone Reactivity

The diketone moiety undergoes nucleophilic additions and condensations. For instance, reaction with hydroxylamine forms oxime derivatives, while malononitrile facilitates cyclization to fluorinated heterocycles .

Aromatic Substitution

The 4-chlorophenyl group participates in electrophilic substitution, enabling further functionalization at the para position. Halogenation or sulfonation can modulate electronic properties for targeted bioactivity .

| Supplier | Purity | Price (USD) | Quantity |

|---|---|---|---|

| Moldb | 98% | 675–1,783 | 100 mg–1 g |

| AKSci | 97% | Not listed | Various |

| ChemSpace | 90% | 74–297 | 1 mg–100 mg |

Future Directions and Challenges

Unresolved Questions

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

-

Toxicity: In vivo studies are needed to evaluate systemic effects.

Synthetic Innovations

-

Green Chemistry: Employing biocatalysts or solvent-free conditions could enhance sustainability.

-

Click Chemistry: Azide-alkyne cycloadditions may enable rapid diversification of the pyrrolidine core.

Therapeutic Exploration

-

Neurodegenerative Diseases: Targeting AChE and butyrylcholinesterase for Alzheimer’s intervention.

-

Antiviral Agents: Screening against RNA viruses (e.g., SARS-CoV-2) via protease inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume